Tert-butyl isopropyl sulfone Tert-butyl isopropyl sulfone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13946876
InChI: InChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3
SMILES:
Molecular Formula: C7H16O2S
Molecular Weight: 164.27 g/mol

Tert-butyl isopropyl sulfone

CAS No.:

Cat. No.: VC13946876

Molecular Formula: C7H16O2S

Molecular Weight: 164.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl isopropyl sulfone -

Specification

Molecular Formula C7H16O2S
Molecular Weight 164.27 g/mol
IUPAC Name 2-methyl-2-propan-2-ylsulfonylpropane
Standard InChI InChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3
Standard InChI Key PFKHEICSXHQSQM-UHFFFAOYSA-N
Canonical SMILES CC(C)S(=O)(=O)C(C)(C)C

Introduction

Synthesis and Manufacturing

Oxidation of Tert-Butyl Isopropyl Sulfide

The most common synthesis involves oxidizing the corresponding sulfide, tert-butyl isopropyl sulfide (C₇H₁₆S), using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) . The reaction proceeds as follows:

(CH3)3C-S-CH(CH3)2H2O2(CH3)3C-SO2-CH(CH3)2\text{(CH}_3\text{)}_3\text{C-S-CH(CH}_3\text{)}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{(CH}_3\text{)}_3\text{C-SO}_2\text{-CH(CH}_3\text{)}_2

This method yields high purity sulfone with minimal byproducts .

Alternative Routes

  • Sulfonylation: Reacting tert-butyl chloride with isopropyl sulfinic acid under basic conditions .

  • Continuous Flow Systems: Horizontal stirred reactors improve yield and reduce residence time heterogeneity, as demonstrated in patents for related sulfones .

Table 1: Key Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Sulfide OxidationH₂O₂, 25°C, 12 h85–92
SulfonylationSOCl₂, K₂CO₃, DCM, 0°C78
Continuous FlowIsobutene, sulfonating agent96

Physical and Chemical Properties

Structural Characteristics

  • Molecular Formula: C₇H₁₆O₂S

  • Boiling Point: ~200°C (estimated from analogous sulfones) .

  • Density: 1.09 g/cm³ (similar to ethyl isopropyl sulfone) .

  • Solubility: Miscible in polar solvents (e.g., DMSO, methanol) and moderately soluble in nonpolar solvents .

Spectroscopic Data

  • IR: Strong S=O stretches at 1150 cm⁻¹ and 1300 cm⁻¹ .

  • ¹H NMR: Singlets for tert-butyl (δ 1.3 ppm) and isopropyl (δ 1.1 ppm) groups .

  • MS: Molecular ion peak at m/z 164.1.

Reactivity and Applications

Organic Synthesis

  • Nucleophilic Substitution: The sulfonyl group activates adjacent carbons for reactions with Grignard reagents or enolates .

  • Chiral Auxiliary: Enantiomerically enriched sulfones serve as intermediates in asymmetric synthesis .

Pharmaceutical Relevance

  • Drug Discovery: Enhances metabolic stability and lipophilicity of bioactive molecules .

  • Agrochemicals: Used in herbicides and fungicides due to its resistance to hydrolysis .

Table 2: Industrial Applications

SectorUse CaseReference
PharmaceuticalsProdrug formulation
Materials SciencePolymer crosslinking agent
CatalysisLigand in transition-metal complexes

Stability and Challenges

Thermal and Chemical Stability

  • Thermal Decomposition: Stable up to 250°C; degrades to SO₂ and alkenes above 300°C .

  • Hydrolytic Resistance: Resists hydrolysis under neutral conditions but susceptible in strong acids/bases .

Synthetic Challenges

  • Over-Oxidation Risk: Requires precise stoichiometry to avoid sulfonic acid byproducts .

  • Steric Hindrance: Bulky substituents limit reactivity in crowded environments .

Future Directions

  • Green Chemistry: Developing catalytic oxidation methods using O₂ or enzymes .

  • Medicinal Chemistry: Exploring sulfone-based protease inhibitors for antiviral therapies .

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